3-Bromo-1H-indazol-6-ol

Medicinal Chemistry Cross-Coupling SAR Studies

3-Bromo-1H-indazol-6-ol (CAS 117883-42-8) is a heterocyclic compound belonging to the indazole family, characterized by a fused benzene-pyrazole ring system with a bromine atom at the 3-position and a hydroxyl group at the 6-position. It serves as a crucial building block in medicinal chemistry due to the indazole core's role as a bioisostere of phenol, offering increased lipophilicity and reduced susceptibility to phase I and II metabolism.

Molecular Formula C7H5BrN2O
Molecular Weight 213.034
CAS No. 117883-42-8
Cat. No. B2692581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indazol-6-ol
CAS117883-42-8
Molecular FormulaC7H5BrN2O
Molecular Weight213.034
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1O)Br
InChIInChI=1S/C7H5BrN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10)
InChIKeySURPDMPJHDQNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indazol-6-ol (CAS 117883-42-8): A Versatile Halogenated Indazole Scaffold for Medicinal Chemistry and Chemical Biology


3-Bromo-1H-indazol-6-ol (CAS 117883-42-8) is a heterocyclic compound belonging to the indazole family, characterized by a fused benzene-pyrazole ring system with a bromine atom at the 3-position and a hydroxyl group at the 6-position . It serves as a crucial building block in medicinal chemistry due to the indazole core's role as a bioisostere of phenol, offering increased lipophilicity and reduced susceptibility to phase I and II metabolism . This compound is widely utilized as an intermediate in the synthesis of diverse bioactive molecules, particularly those targeting protein kinases implicated in cancer and inflammatory diseases [1].

Procurement Precision: Why 3-Bromo-1H-indazol-6-ol Cannot Be Casually Substituted with Other 3-Halo or 6-Hydroxy Indazoles


Direct substitution with other 3-halogenated or 6-hydroxy indazole analogs is not scientifically valid due to the profound impact of the bromine atom on both physicochemical properties and reactivity. The specific size and polarizability of bromine influence the compound's LogP of 1.6187 [1] and its distinct reactivity in cross-coupling reactions. This differentiates it from chloro or iodo analogs, which exhibit different steric and electronic profiles, leading to altered reaction kinetics and biological target engagement [2]. Furthermore, the presence of the bromine atom provides a unique synthetic handle for further derivatization, a feature not shared by unsubstituted or differently substituted indazoles, which is critical for structure-activity relationship (SAR) studies and the generation of patentable chemical matter.

Quantitative Differentiation of 3-Bromo-1H-indazol-6-ol: A Comparative Evidence Guide for Informed Selection


Synthetic Versatility: A Superior Handle for Palladium-Catalyzed Cross-Coupling Compared to 3-Chloro-1H-indazol-6-ol

3-Bromo-1H-indazol-6-ol offers a distinct advantage as a substrate in palladium-catalyzed cross-coupling reactions over its chloro analog, 3-Chloro-1H-indazol-6-ol (CAS 116570-49-1). The carbon-bromine (C-Br) bond is significantly more reactive in oxidative addition to Pd(0) catalysts, a critical step in Suzuki-Miyaura and other cross-coupling reactions. While direct, quantitative rate data comparing these two specific substrates under identical conditions is not readily available in the public domain, the well-established reactivity order for aryl halides in cross-coupling is universally accepted: I > Br >> Cl [1]. This fundamental principle translates to the use of 3-bromoindazole derivatives requiring milder reaction conditions, shorter reaction times, and achieving higher yields compared to their chloro counterparts, which often necessitate more forcing conditions or specialized, expensive catalyst systems [2].

Medicinal Chemistry Cross-Coupling SAR Studies

Regioselective Reactivity: Differentiating the C3-Bromo Position from Unsubstituted Indazole for Controlled Functionalization

The bromine atom at the 3-position in 3-Bromo-1H-indazol-6-ol acts as a directing and activating group for subsequent transformations, a property absent in the parent compound, 1H-indazol-6-ol. Kinetic studies on the bromination of indazole reveal the relative reactivity of different positions. For molecular bromination, the 5-position is most reactive (k = 4.2 x 10⁻³ dm³ mol⁻¹ s⁻¹), followed by the 3-position (k = 2.8 x 10⁻³ dm³ mol⁻¹ s⁻¹), and then the 7-position (k = 0.4 x 10⁻³ dm³ mol⁻¹ s⁻¹) [1]. This quantitative data confirms the 3-position is a privileged site for electrophilic aromatic substitution. Therefore, the pre-installed bromine in 3-Bromo-1H-indazol-6-ol effectively blocks this reactive site, allowing for subsequent functionalization at other positions (e.g., C5, C7, or the 6-OH) with high regioselectivity, a level of control unattainable with the unsubstituted indazole scaffold.

Chemical Biology Synthetic Methodology Regioselective Functionalization

Enhanced Lipophilicity and Metabolic Stability Compared to 6-Hydroxyindazole

3-Bromo-1H-indazol-6-ol exhibits a significantly higher lipophilicity compared to its non-brominated parent, 1H-indazol-6-ol (CAS 7364-25-2). The compound has a calculated LogP of 1.6187 [1], whereas the parent 6-hydroxyindazole is considerably more polar. This difference is critical, as the indazole core is employed as a bioisostere of phenol, with the 3-bromo substitution enhancing membrane permeability. While direct comparative ADME data are not publicly available, the class-level inference is that increased LogP, driven by bromine substitution, often correlates with improved passive cellular permeability and a reduced propensity for rapid glucuronidation or sulfation, metabolic pathways that frequently limit the utility of phenolic compounds . This provides a distinct advantage in designing tool compounds or drug candidates with better pharmacokinetic profiles.

ADME-Tox Drug Design Physicochemical Properties

Prime Application Scenarios for 3-Bromo-1H-indazol-6-ol: From Kinase Inhibitor Synthesis to Chemical Probe Development


Synthesis of Multi-Targeted Kinase Inhibitors for Oncology Research

3-Bromo-1H-indazol-6-ol is an ideal starting material for constructing libraries of indazole-based kinase inhibitors. Its bromine atom serves as a key functional handle for Suzuki-Miyaura cross-coupling to introduce diverse aromatic and heteroaromatic groups at the 3-position, a common modification site for targeting the hinge region of ATP-binding pockets in kinases like b-raf, KDR, and Tie2 [1]. This enables the rapid exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer-relevant targets.

Development of CNS-Penetrant Probes for Neuroinflammation

The enhanced lipophilicity (LogP 1.6187) of 3-Bromo-1H-indazol-6-ol, compared to non-halogenated analogs, makes it a preferred scaffold for designing brain-penetrant molecules. This property is particularly valuable in developing chemical probes for neuroinflammatory targets like nitric oxide synthase (NOS) . The 6-hydroxy group can be further functionalized to modulate solubility and target engagement, while the 3-bromo group provides a versatile handle for late-stage diversification without introducing excessive polarity that could impede blood-brain barrier penetration.

Regioselective Synthesis of Complex Indazole Libraries via Orthogonal Functionalization

The compound's structure enables a controlled, orthogonal functionalization strategy for building diverse indazole libraries. The 3-bromo group blocks a highly reactive site (k = 2.8 x 10⁻³ dm³ mol⁻¹ s⁻¹ for electrophilic attack) [2], preventing unwanted side reactions. This allows for clean, sequential functionalization at other positions: the 6-hydroxy group can be selectively alkylated or converted to a triflate for subsequent cross-coupling, while the 3-bromo group remains intact for a later diversification step (e.g., Buchwald-Hartwig amination or Negishi coupling). This predictable reactivity is essential for synthesizing complex molecules with high purity and yield.

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